molecular formula C15H10N2O5 B1350459 2-[(4-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione CAS No. 30777-85-6

2-[(4-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione

Cat. No. B1350459
CAS RN: 30777-85-6
M. Wt: 298.25 g/mol
InChI Key: KICBTWPSVKJQLP-UHFFFAOYSA-N
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Description

2-[(4-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione, also known as 4-nitrobenzyloxycarbonyl (NBOC) is an important intermediate in organic synthesis. It is widely used as a protecting group for amines and carboxylic acids, as well as a reactive intermediate in organic synthesis. NBOC is also used in the synthesis of a wide range of organic compounds such as pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Photosensitive Protecting Groups

2-[(4-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione and its derivatives have been explored for their application as photosensitive protecting groups in synthetic chemistry. These groups, including 2-nitrobenzyl and others, show promise for future developments in the field. Their application is still in the developmental stage but has been highlighted for its potential in enabling the protection of functional groups in molecules during synthetic processes, which can then be removed upon exposure to light (Amit, Zehavi, & Patchornik, 1974).

Environmental Fate of Similar Compounds

While not directly studying 2-[(4-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione, research on mesotrione, a structurally related herbicide, provides insight into the environmental fate and safety of such chemicals. Mesotrione, utilized in agriculture, demonstrates favorable toxicological and environmental profiles when applied as recommended. It shows rapid degradation in soil by microorganisms, minimizing risks to non-target organisms and the likelihood of groundwater contamination. This research underscores the importance of understanding the environmental impact and degradation pathways of similar compounds (Carles, Joly, & Joly, 2017).

properties

IUPAC Name

2-[(4-nitrophenyl)methoxy]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O5/c18-14-12-3-1-2-4-13(12)15(19)16(14)22-9-10-5-7-11(8-6-10)17(20)21/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICBTWPSVKJQLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377379
Record name 2-[(4-Nitrophenyl)methoxy]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione

CAS RN

30777-85-6
Record name 2-[(4-Nitrophenyl)methoxy]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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